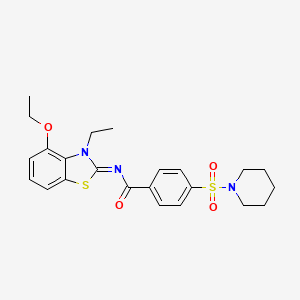

N-(4-乙氧基-3-乙基-1,3-苯并噻唑-2-亚甲基)-4-哌啶-1-基磺酰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives is a multi-step process involving the reaction of key functional groups to form the desired structure. In the second paper, the synthesis of N-substituted derivatives of piperidine compounds involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield a phenylsulfonyl piperidine intermediate, which is further converted into the target compounds through reactions with different N-aralkyl/aryl substituted bromoacetamides . Similarly, the fourth paper describes the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides by converting organic acids into esters, hydrazides, and oxadiazole thiols, which are then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine . These methods highlight the versatility of piperidine chemistry and the ability to introduce various substituents to modify the compound's properties.

Molecular Structure Analysis

The structure of synthesized piperidine derivatives is confirmed using modern spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the piperidine ring. For instance, the second paper elucidates the structures of synthesized compounds through spectral data, confirming the successful attachment of the N-substituted groups . Similarly, the fourth paper uses spectroscopic techniques to confirm the structures of the synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the substituents on the piperidine ring and the presence of other functional groups. The papers do not provide specific reactions for the compound "N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide," but they do discuss the reactivity of similar compounds. For example, the first paper mentions the allosteric modulation of the serotonin transporter by a piperidine derivative, indicating the potential for these compounds to participate in biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. The papers provided do not detail the physical and chemical properties of the specific compound but do mention the biological activities of similar compounds, suggesting that these properties are conducive to biological interactions. For instance, the third paper discusses the anti-acetylcholinesterase activity of piperidine derivatives, which is a result of their ability to interact with biological enzymes .

科学研究应用

合成和微生物研究

Patel 和 Agravat (2007) 进行的研究描述了吡啶衍生物的合成,涉及与所讨论化合物类似的苯并噻唑化合物及其随后的微生物研究。这些化合物通过一系列涉及 2-氨基取代苯并噻唑的反应合成,并对其抗菌和抗真菌活性进行了评估。研究表明,这些化合物具有相当大的抗菌特性,表明在开发新的抗菌剂中具有潜在应用 (Patel & Agravat, 2007)。

吡啶衍生物的抗菌活性

Patel、Agravat 和 Shaikh (2011) 进一步研究了新吡啶衍生物的合成,包括涉及苯并噻唑结构的酰胺衍生物,对研究的细菌和真菌菌株显示出可变的和适度的活性。这些发现支持了此类化合物在针对微生物感染的治疗应用中的潜力 (Patel, Agravat, & Shaikh, 2011)。

药用应用

Srinivasulu 等人 (2005) 的一项研究探索了西尼太普相关苯并咪唑衍生物的抗溃疡活性。虽然核心结构不同,但涉及这些化合物的合成和生物活性评估的方法是相关的。该研究证明了此类化合物在开发用于胃肠道疾病的新药中的潜力 (Srinivasulu et al., 2005)。

哌啶取代化合物的抗菌研究

Khalid 等人 (2016) 合成了哌啶和恶二唑类化合物的 N-取代衍生物,表现出中等至出色的抗菌活性。这项研究表明了哌啶取代化合物在抗菌应用中的更广泛潜力,突出了结构修饰在增强生物活性中的重要性 (Khalid et al., 2016)。

属性

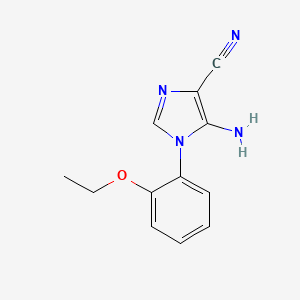

IUPAC Name |

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-3-26-21-19(30-4-2)9-8-10-20(21)31-23(26)24-22(27)17-11-13-18(14-12-17)32(28,29)25-15-6-5-7-16-25/h8-14H,3-7,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBXMNBJPMUUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2521523.png)

![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)

![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2521532.png)

![(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2521538.png)

![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)

![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)